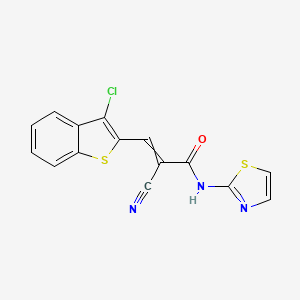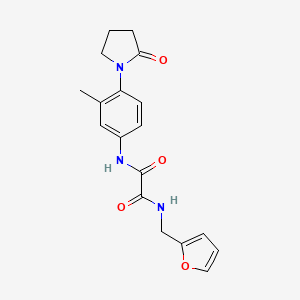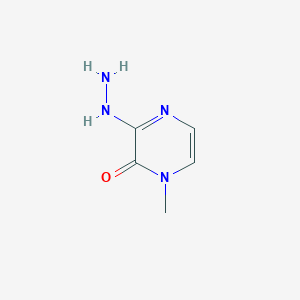![molecular formula C21H25N3O B2935036 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide CAS No. 700849-98-5](/img/structure/B2935036.png)
2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its wide range of biological activities .
Synthesis Analysis
The synthesis of benzimidazole derivatives usually involves the reaction of o-phenylenediamine with carboxylic acids, carboxylic acid derivatives, or aldehydes . The specific synthesis pathway for “2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide” is not available in the literature I have access to.Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity
- Synthesis and Biological Activity : Benzimidazole derivatives, including 2-methyl-N-{2-[1-(phenylethyl)benzimidazol-2-yl]ethyl}propanamide, have been synthesized and studied for their binding with DNA and cytotoxic effects. These compounds demonstrate substantial in vitro cytotoxic effect against various cancer cell lines, and their DNA binding affinities were investigated using spectroscopic techniques. They bind DNA through an intercalative mode, influencing their antiproliferative efficacy and potential application in cancer treatment (Paul et al., 2015).
Anticonvulsant Activity
- Hybrid Anticonvulsant Agents : Benzimidazole derivatives have been synthesized and evaluated as potential anticonvulsant agents. These compounds fuse chemical fragments of known antiepileptic drugs, displaying broad spectra of activity across preclinical seizure models and providing better safety profiles compared to some conventional antiepileptic drugs (Kamiński et al., 2015).
Anti-Helicobacter pylori Activity
- Novel Anti-H. pylori Agents : Certain benzimidazole derivatives, structurally related to this compound, have been identified as potent and selective inhibitors of Helicobacter pylori. These compounds show low minimal inhibition concentration values against various clinically relevant H. pylori strains, including those resistant to common treatments (Carcanague et al., 2002).
Radiolabeled Compounds for Tumor Hypoxia Markers
- Tumor Hypoxia Markers : Benzimidazole-based compounds have been synthesized, radiolabeled, and evaluated for their ability to accumulate in hypoxic tumor cells. These studies are crucial for developing diagnostic tools for identifying hypoxic regions within tumors, a key factor in cancer progression and therapy resistance (Li et al., 2005).
Antimicrobial and Antifungal Activities
- Antimicrobial Applications : Various benzimidazole derivatives show notable antimicrobial and antifungal activities. These compounds have been synthesized and tested against a range of bacterial and fungal species, demonstrating their potential as new antimicrobial agents (Dawbaa et al., 2021).
Corrosion Inhibition
- Corrosion Inhibition : Benzimidazole derivatives are studied for their role as corrosion inhibitors. Their effectiveness in preventing corrosion in various metals, particularly in acidic environments, has been demonstrated, highlighting their potential industrial applications (Yadav et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target the μ-opioid receptor .
Mode of Action
Based on its structural similarity to fentanyl analogs, it can be inferred that it likely interacts with its targets (such as the μ-opioid receptor) to induce a range of physiological responses .
Biochemical Pathways
Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .
Eigenschaften
IUPAC Name |
2-methyl-N-[2-[1-(1-phenylethyl)benzimidazol-2-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-15(2)21(25)22-14-13-20-23-18-11-7-8-12-19(18)24(20)16(3)17-9-5-4-6-10-17/h4-12,15-16H,13-14H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZVNKDJPRZSDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2934954.png)

![(3,4-difluorophenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2934957.png)
![7-(2-Chlorophenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2934961.png)

![6-[[5-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2934964.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide](/img/structure/B2934966.png)
![N-[2-(diethylamino)-2-(thiophen-3-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2934967.png)

![6-{[3-(Trifluoromethyl)benzyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2934972.png)


![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)